2-Ethylthioethanethiol
Overview
Description
2-Ethylthioethanethiol is an organosulfur compound with the molecular formula C4H10S2. It is characterized by the presence of both an ethylthio group and a thiol group, making it a versatile compound in organic synthesis and industrial applications . This compound is also known by other names such as 2-(Ethylsulfanyl)ethanethiol and Ethanethiol, 2-(ethylthio)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylthioethanethiol can be synthesized through various methods. One common synthetic route involves the reaction of iodoethane with 1,2-ethanedithiol in the presence of a base such as sodium hydroxide in tetrahydrofuran. The reaction is typically carried out under heating conditions .
Another method involves the reaction of ethyl phosphorochloridothioate with sodium hydrosulfide. This reaction also requires specific conditions to ensure the successful formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically conducted in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthioethanethiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: New organosulfur compounds with varied functional groups.
Scientific Research Applications
2-Ethylthioethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethylthioethanethiol involves its interaction with molecular targets through its thiol and ethylthio groups. These functional groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Similar in structure but lacks the ethylthio group.
1,2-Ethanedithiol: Contains two thiol groups but no ethylthio group.
2-Mercaptoethanol: Contains a hydroxyl group instead of an ethylthio group.
Uniqueness
2-Ethylthioethanethiol is unique due to the presence of both an ethylthio group and a thiol group, which imparts distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2-ethylsulfanylethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVQZXLTJHEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181259 | |
Record name | Ethanethiol, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-44-7 | |
Record name | 2-(Ethylthio)ethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26750-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethiol, 2-(ethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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